Cas no 87343-53-1 (1-Butanaminium, N,N,N-tributyl-, salt with [2S-[2α,5α,6β(S*)]]-6-[[[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (1:1))

1-Butanaminium, N,N,N-tributyl-, salt with [2S-[2α,5α,6β(S*)]]-6-[[[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (1:1) structure
87343-53-1 structure
Productnaam:1-Butanaminium, N,N,N-tributyl-, salt with [2S-[2α,5α,6β(S*)]]-6-[[[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (1:1)
CAS-nummer:87343-53-1
MF:C21H24N3O6S-.C16H36N+
MW:688.9605
CID:1878810
PubChem ID:22822019

1-Butanaminium, N,N,N-tributyl-, salt with [2S-[2α,5α,6β(S*)]]-6-[[[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Butanaminium, N,N,N-tributyl-, salt with (2S-(2alpha,5alpha,6beta(S*)))-6-((((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid (1:1)
    • (2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate,tetrabutylazanium
    • (S*)]]-6-[[[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan
    • (S*)]]-6-[[[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (1:1)
    • ,5&#x3B1
    • ,6&#x3B2
    • DTXSID40236285
    • DTXCID40158776
    • 87343-53-1
    • 1-Butanaminium, N,N,N-tributyl-, salt with [2S-[2alpha,5alpha,6beta(S*)]]-6-[[[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (1:1)
    • EINECS 289-313-3
    • 1-Butanaminium, N,N,N-tributyl-, salt with [2S-[2α,5α,6β(S*)]]-6-[[[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (1:1)
    • Inchi: InChI=1S/C21H25N3O6S.C16H36N/c1-11(10-13(25)30-4)22-14(12-8-6-5-7-9-12)17(26)23-15-18(27)24-16(20(28)29)21(2,3)31-19(15)24;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-10,14-16,19,22H,1-4H3,(H,23,26)(H,28,29);5-16H2,1-4H3/q;+1/p-1/b11-10+;/t14?,15-,16+,19-;/m1./s1
    • InChI-sleutel: BVWSBHZLYAPKJF-FIFSFEKOSA-M
    • LACHT: CCCC[N+](CCCC)(CCCC)CCCC.CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)[O-]

Berekende eigenschappen

  • Exacte massa: 688.42335682Da
  • Monoisotopische massa: 688.42335682Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 48
  • Aantal draaibare bindingen: 19
  • Complexiteit: 903
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 153Ų

1-Butanaminium, N,N,N-tributyl-, salt with [2S-[2α,5α,6β(S*)]]-6-[[[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (1:1) Gerelateerde literatuur

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